![molecular formula C20H16N2O4 B14223742 Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate CAS No. 828915-35-1](/img/structure/B14223742.png)
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C18H16N2O4 It is a derivative of benzene with two pyridin-2-ylmethyl groups attached to the benzene ring at the 1 and 4 positions, and two ester groups at the same positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with pyridin-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-2-ylmethyl groups can be oxidized to form pyridine N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Benzene-1,4-dimethanol derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Wirkmechanismus
The mechanism of action of Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity[3][3]. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-pyridylmethyl)benzene: Similar structure but lacks the ester groups.
1,4-Bis(1H-imidazol-1-yl)methylbenzene: Contains imidazole groups instead of pyridine.
1,4-Bis(2-pyridyl)benzene: Similar but with pyridine groups directly attached to the benzene ring.
Uniqueness
Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate is unique due to the presence of both pyridin-2-ylmethyl and ester groups, which provide a combination of coordination and reactivity properties not found in the similar compounds listed above. This makes it a versatile compound for various applications in coordination chemistry, materials science, and biological research .
Eigenschaften
CAS-Nummer |
828915-35-1 |
|---|---|
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
bis(pyridin-2-ylmethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N2O4/c23-19(25-13-17-5-1-3-11-21-17)15-7-9-16(10-8-15)20(24)26-14-18-6-2-4-12-22-18/h1-12H,13-14H2 |
InChI-Schlüssel |
RKSULSNXBAJLMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


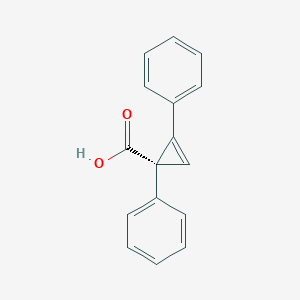
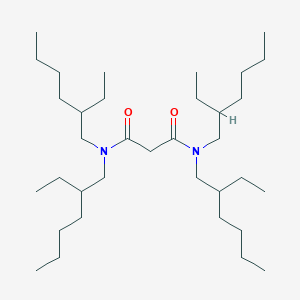
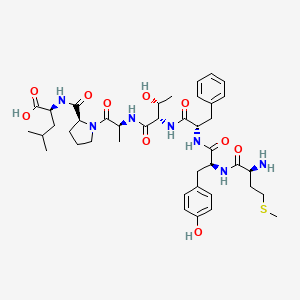
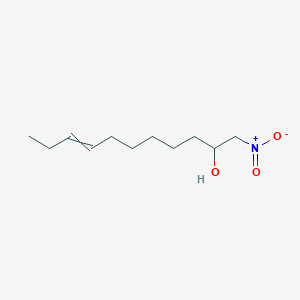
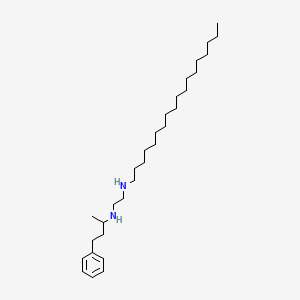
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
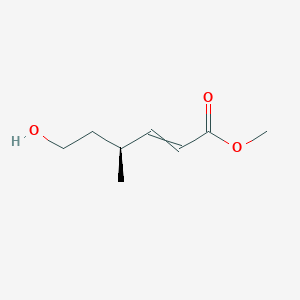
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
